2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide
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Overview
Description
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, two methoxy groups on the phenyl ring, and an ethoxy group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,4-dimethoxybenzaldehyde, which undergoes a Knoevenagel condensation with malononitrile to form 2-cyano-3-(2,4-dimethoxyphenyl)acrylonitrile. This intermediate is then subjected to a Michael addition with 2-ethoxyaniline, followed by cyclization and amide formation to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, and catalysts like piperidine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The methoxy and ethoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The specific pathways and targets depend on the biological context and the intended application.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide
- 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)propanamide
- 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-chlorophenyl)propanamide
Uniqueness
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the cyano group and the methoxy groups on the phenyl ring also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-26-18-8-6-5-7-17(18)22-20(23)15(13-21)11-14-9-10-16(24-2)12-19(14)25-3/h5-10,12,15H,4,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRZSZOWGBWVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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